Ribarate Disodium Salt

Description

Properties

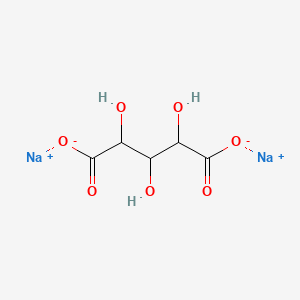

Molecular Formula |

C5H6Na2O7 |

|---|---|

Molecular Weight |

224.08 g/mol |

IUPAC Name |

disodium;2,3,4-trihydroxypentanedioate |

InChI |

InChI=1S/C5H8O7.2Na/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChI Key |

XWSQGJPHMLUZEL-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ribarate Disodium Salt can be synthesized through the neutralization of ribaric acid with sodium hydroxide. The reaction typically involves dissolving ribaric acid in water and gradually adding sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to yield this compound crystals .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to additional purification steps, such as recrystallization, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ribarate Disodium Salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogens and other nucleophiles can be used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ribarate Disodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in biochemical assays and studies involving enzyme activity.

Medicine: It is used in the development of pharmaceuticals and as a component in diagnostic assays.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ribarate Disodium Salt involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Sodium Carbonate:

Sodium Tartrate: Used as an emulsifier and pH control agent in food products, it has distinct uses compared to Ribarate Disodium Salt.

Uniqueness

This compound is unique due to its specific applications in proteomics and biochemical research. Its ability to modulate enzyme activity and participate in various chemical reactions makes it a valuable tool in scientific studies .

Q & A

Q. How can the FLOAT framework enhance hypothesis-driven research on this compound?

Q. What criteria should guide the inclusion of this compound data in meta-analyses?

- Methodological Answer : Adhere to PRISMA guidelines: include studies with documented synthesis protocols, raw data availability, and validated analytical methods. Exclude datasets with incomplete metadata or unverified purity claims .

Cross-Disciplinary Applications

Q. How can this compound be integrated into environmental toxicity studies?

- Methodological Answer : Use OECD Test Guideline 201 for algal growth inhibition assays. Measure EC₅₀ values under standardized light/temperature conditions. Compare toxicity profiles with structurally related salts using QSAR models .

Q. What role could this compound play in developing electrochemical sensors?

- Methodological Answer : Functionalize carbon electrodes with the compound to enhance redox activity. Characterize sensor performance via cyclic voltammetry and differential pulse voltammetry. Optimize selectivity by testing interferents (e.g., ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.